molecular formula C9H12ClNO3 B3226252 2-Amino-3-hydroxy-2-phenylpropanoic acid hydrochloride CAS No. 125224-22-8

2-Amino-3-hydroxy-2-phenylpropanoic acid hydrochloride

Cat. No.: B3226252
CAS No.: 125224-22-8
M. Wt: 217.65 g/mol
InChI Key: WXKYPNKTQHFPOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-hydroxy-2-phenylpropanoic acid hydrochloride can be achieved through several methods. One common approach involves the condensation of glycine with benzaldehyde in the presence of an alkaline medium, resulting in the formation of DL-threo-β-phenylserine . This intermediate can then be resolved into its optically active forms using chiral resolving agents such as (1S,2S)- and (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale optical resolution techniques. These methods include preferential crystallization and diastereoisomeric salt formation, which allow for the efficient separation of enantiomers from racemic mixtures . The use of advanced crystallization techniques ensures high yields and optical purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-2-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group back to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides can introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group. Substitution reactions can result in the formation of various derivatives with different functional groups attached to the amino group.

Comparison with Similar Compounds

2-Amino-3-hydroxy-2-phenylpropanoic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-amino-3-hydroxy-2-phenylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-9(6-11,8(12)13)7-4-2-1-3-5-7;/h1-5,11H,6,10H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKYPNKTQHFPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-hydroxy-2-phenylpropanoic acid hydrochloride
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Reactant of Route 6
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